4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide
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Description
4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H14BrNO2S2 and its molecular weight is 372.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be biologically active and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene ring can undergo oxidation, leading to the formation of reactive intermediates that can bind covalently to proteins, potentially altering their function . Additionally, the bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity towards target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins, thereby impacting cell proliferation and apoptosis . Furthermore, its interaction with cellular receptors can trigger downstream signaling cascades that influence various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. The compound’s thiophene ring is particularly adept at forming π-π interactions with aromatic amino acids in proteins, stabilizing the binding complex . Additionally, the bromine atom can form halogen bonds with electronegative atoms in the enzyme’s active site, further enhancing binding affinity. These interactions can lead to changes in enzyme activity and subsequent alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, toxic effects can emerge, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive metabolites that can damage cellular components. Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Properties
IUPAC Name |
4-bromo-N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c15-10-8-11(20-9-10)13(17)16-14(3-5-18-6-4-14)12-2-1-7-19-12/h1-2,7-9H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGQMNKEGPGTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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